molecular formula C13H20Cl2N4O B13762832 4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride CAS No. 75159-17-0

4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride

Cat. No.: B13762832
CAS No.: 75159-17-0
M. Wt: 319.2 g/mol
InChI Key: RMWRSNXRTSNVMZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a simpler structure.

    4(3H)-Quinazolinone derivatives: Various derivatives with different substituents.

    Other heterocyclic compounds: Such as benzodiazepines and pyrimidines.

Uniqueness

4(3H)-Quinazolinone, 3-(((((1-methylethyl)amino)methyl)amino)methyl)-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

75159-17-0

Molecular Formula

C13H20Cl2N4O

Molecular Weight

319.2 g/mol

IUPAC Name

3-[[(propan-2-ylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C13H18N4O.2ClH/c1-10(2)15-7-14-8-17-9-16-12-6-4-3-5-11(12)13(17)18;;/h3-6,9-10,14-15H,7-8H2,1-2H3;2*1H

InChI Key

RMWRSNXRTSNVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Origin of Product

United States

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